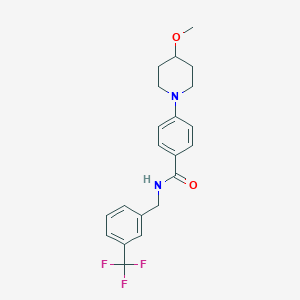

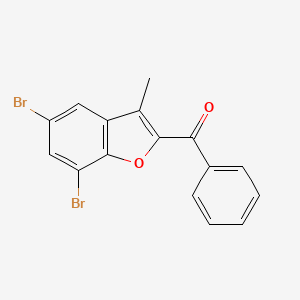

![molecular formula C12H15N5O4 B2534532 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2416229-54-2](/img/structure/B2534532.png)

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . The pyrimidine moiety is an important pharmacophore . Especially, the fused bi- or tricyclic heterocycles containing a pyrimidine motif have received considerable interest in the design and discovery of new compounds for pharmaceutical and herbicidal applications .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods . One of the methods involves the oxidative cyclization of pyrimidinylhydrazones . Another method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be viewed using Java or Javascript .Chemical Reactions Analysis

Compounds carrying a [1,2,4]triazolo[1,5-c]pyrimidine nucleus behave as selective antagonists for human A2A and A3 adenosine receptor sub-types . They offer great promise in the treatment of Parkinson’s disease, or as Hsup90 modulators .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by various techniques . For example, the melting point, IR spectrum, and NMR spectrum can provide valuable information about the compound .Aplicaciones Científicas De Investigación

Anti-Tumor Activities

This compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidines, which have been reported to possess potential anti-tumor activities . In particular, compounds with functional groups at the C-5, C-6, or C-7 positions have shown promising results . A study found that a series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives displayed anti-tumor activity against cancer cell lines (HT-1080 and Bel-7402) in vitro .

Antimicrobial Potential

While there isn’t specific information available on the antimicrobial potential of “EN300-7547097”, it’s worth noting that other imidazole-containing compounds have shown good antimicrobial potential . Given the structural similarities, it’s possible that “EN300-7547097” could also exhibit antimicrobial properties.

Enzyme Inhibitors

Compounds similar to “EN300-7547097” have been found to act as enzyme inhibitors . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests that “EN300-7547097” might also have potential as an enzyme inhibitor.

Antitubercular Agents

Compounds similar to “EN300-7547097” have been found to act as antitubercular agents . This suggests that “EN300-7547097” might also have potential as an antitubercular agent.

Mecanismo De Acción

Direcciones Futuras

The wide range of biological activities shown by various triazolopyrimidines has encouraged synthetic organic and medicinal chemists to synthesize new members and to study their applications . Future research could focus on the development of more potent and efficacious drugs with the pyrimidine scaffold .

Propiedades

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)14-5-8-15-10-13-4-7(9(18)19)6-17(10)16-8/h4,6H,5H2,1-3H3,(H,14,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXRYDSRFIHMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN2C=C(C=NC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

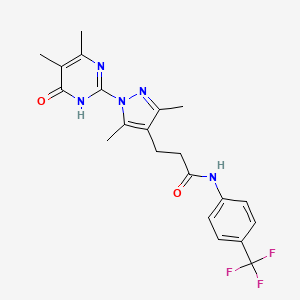

![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![(Z)-ethyl 3-ethyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2534458.png)

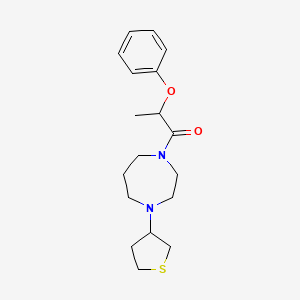

![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)

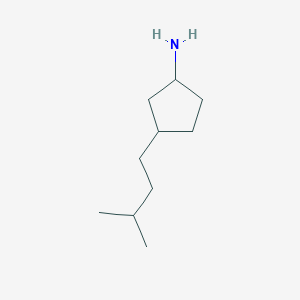

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)

![3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2534471.png)

![3-chlorobenzyl 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2534472.png)